4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine
Description
Overview of Tetrazole-Functionalized Piperidines in Contemporary Chemical Research
Tetrazole-piperidine hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The tetrazole ring (pKₐ ≈ 4.5–4.95) serves as a bioisostere for carboxyl groups, enabling charge stabilization in biological systems while improving metabolic stability. Piperidine moieties contribute conformational rigidity and membrane permeability, making these hybrids particularly valuable for central nervous system (CNS) drug development.
Recent advances demonstrate their utility across multiple therapeutic domains:
- Antimicrobial agents : Tetrazole-piperidine derivatives show IC₅₀ values ≤3.14 μM against Plasmodium falciparum and Staphylococcus aureus
- Neurotransmitter modulation : Structural analogs inhibit serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake with >90% efficacy at 1 μM concentrations
- Protein interaction disruptors : Tetrazole bioisosteres achieve Kᵢ values <1 μM in β-catenin/Tcf complex inhibition
Table 1 : Comparative Bioactivity of Representative Tetrazole-Piperidine Hybrids
| Compound | Target System | Key Metric | Reference |
|---|---|---|---|
| 7 | β-catenin/Tcf PPI | Kᵢ = 3.14 μM | |
| 40 | Dopamine Transporter (DAT) | 92.3% inhibition | |
| 94a | Plasmodium yoelii | 99.99% suppression |
Historical Context and Rationale for Investigating Tetrazole–Piperidine Hybrids
The strategic combination of tetrazole and piperidine motifs originated from early 21st-century efforts to overcome limitations in carboxylate-containing drugs. Key historical milestones include:
- 2001-2005 : Systematic exploration of tetrazole bioisosterism in kinase inhibitors
- 2010s : Emergence of multicomponent reactions (MCRs) enabling efficient synthesis of tetrazole-piperidine architectures
- 2020s : Computational validation of tetrazole's dual role as hydrogen bond donor/acceptor in transporter binding pockets
The specific incorporation of a thioether bridge in this compound addresses two persistent challenges:
Relevance of Thioether Linkages in Heterocyclic Compound Design
Thioether functionalities (R-S-R') confer distinct advantages in molecular design:
Electronic Effects :
- Sulfur's polarizability enhances π-π stacking with aromatic residues in binding pockets
- Lower hydrogen bond capacity compared to ethers reduces desolvation penalties
Spatial Considerations :
- C-S bond length (1.81 Å) vs. C-O (1.43 Å) enables optimal positioning of pharmacophores
- Dihedral angle flexibility supports adaptive binding to protein targets
In the subject compound, the (tetrazol-5-yl)thio group participates in critical interactions with transporter proteins:
Scope and Aims of the Current Academic Inquiry
This investigation focuses on three underexplored aspects of this compound:
Synthetic Methodology Optimization
Structure-Activity Relationship (SAR) Elucidation
- Impact of N-methylation on tetrazole ring electronics (see Table 2 )
- Role of piperidine chair conformations in transporter binding kinetics
Table 2 : Calculated Electronic Parameters of Tetrazole Derivatives
| Substituent | Hammett σ Value | Hansch π Parameter |
|---|---|---|
| 1-Methyl | -0.17 | 0.56 |
| 1-Hydrogen | 0.00 | 0.00 |
| 1-Phenyl | +0.60 | 1.96 |
Properties
Molecular Formula |
C8H15N5S |
|---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
ZWLORLPXGKGKAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Piperidine Derivatives
While specific synthetic routes for 4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine are scarce in open literature, extensive research on the synthesis of piperidine-4-one derivatives and their functionalized analogs provides a foundational methodology that can be adapted. The synthesis typically involves:
Mannich Condensation : A classical approach to synthesize piperidine-4-ones involves the Mannich reaction between substituted aromatic aldehydes, ketones (e.g., ethyl methyl ketone), and ammonium acetate in ethanol. This reaction yields substituted 4-piperidones, which serve as versatile intermediates for further functionalization.
Thioether Formation : The introduction of the thioether linkage (-S-CH2-) connecting the piperidine ring to the tetrazole moiety can be achieved via nucleophilic substitution reactions. Typically, a halomethyl-piperidine derivative reacts with a thiol-functionalized tetrazole under basic conditions to form the thioether bond.
Tetrazole Ring Construction : The 1-methyl-1H-tetrazol-5-yl group is often synthesized through cycloaddition reactions involving azides and nitriles or via substitution on preformed tetrazole rings. Methylation at the N1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Proposed Preparation Route for this compound
Based on the synthesis principles of piperidine derivatives and tetrazole chemistry, a plausible multi-step synthetic pathway is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-(chloromethyl)piperidine | Chloromethylation of piperidine at the 4-position using formaldehyde and HCl or related chloromethylating agents | 4-(Chloromethyl)piperidine intermediate |
| 2 | Synthesis of 1-methyl-1H-tetrazole-5-thiol | Tetrazole ring formation via [3+2] cycloaddition of azide with nitrile, followed by methylation and thiolation | 1-Methyl-1H-tetrazole-5-thiol |
| 3 | Thioether bond formation | Nucleophilic substitution of 4-(chloromethyl)piperidine with 1-methyl-1H-tetrazole-5-thiol under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvent | Formation of this compound |
Purification and Crystallization
The purification of piperidine derivatives often employs recrystallization techniques. Ethanol, ethanol-ethyl acetate mixtures, or benzene-petroleum ether mixtures are common solvents used depending on the compound's solubility profile. The recrystallization process involves:
- Dissolving the crude compound in hot solvent.
- Slow cooling to allow pure crystals to form.
- Filtration to remove impurities.
For piperidine derivatives, the piperidine ring typically adopts a chair conformation in the crystalline state, which is relevant for the compound's stability and bioactivity.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The sulfur atom in the thioether linkage can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Comparison of Pyrimidine Derivatives
Key Observations :
- Synthetic Efficiency : High yields (>80%) are consistently achieved for these derivatives, suggesting robust synthetic protocols, often involving nucleophilic substitution or coupling reactions .
- Thermal Stability : Melting points vary widely (151–256°C), influenced by substituent bulk and polarity. For example, electron-withdrawing groups (e.g., dichlorophenyl in Compound 17) lower melting points compared to aromatic substituents .
- This difference may affect solubility and target binding in biological systems.
Thiadiazole and Triazole Derivatives
describes a thiadiazole-triazole hybrid with a thioether linkage (Table 2). While distinct in core structure, these compounds highlight the versatility of the thioether-tetrazole motif in forming salts and influencing physicochemical properties.
Table 2: Thiadiazole-Triazole Hybrid
Key Observations :
- Biological Relevance : Molecular modeling indicates possible enzyme inhibition, though specific targets are unspecified. The piperidine-containing salts may exhibit enhanced bioavailability compared to pure acids .
Bicyclic and Macrocyclic Derivatives
reports a disodium salt of a bicyclic β-lactam antibiotic derivative containing the tetrazolylthio group (Table 3). This highlights the motif’s role in enhancing stability and pharmacokinetics in complex pharmaceuticals.
Table 3: Bicyclic β-Lactam Derivative
Key Observations :
- Pharmaceutical Utility : The tetrazolylthio group may improve metabolic resistance, a feature relevant to the target compound if used in drug design.
- Complexity : The macrocyclic structure contrasts with the simpler piperidine scaffold, suggesting divergent synthetic challenges and biological targets .
Biological Activity
4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is a compound characterized by its unique structural features, including a piperidine core linked to a thioether and a tetrazole moiety. This combination is significant as tetrazoles are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. The molecular formula is C₇H₁₃N₅S, and it has a molecular weight of approximately 167.21 g/mol .
Biological Properties
The biological activity of this compound can be categorized into several pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Tetrazole-containing compounds have been reported to exhibit inhibition against various pathogens. For instance, studies demonstrate that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other bacteria . The specific antimicrobial efficacy of this compound remains to be fully elucidated but is expected to parallel these findings.
Anti-inflammatory Effects
Research indicates that tetrazole derivatives may modulate inflammatory pathways. For example, certain tetrazole compounds have been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammation . Such inhibition could suggest potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, related tetrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural components:
- Piperidine Ring : Known for enhancing binding affinity to biological targets.
- Tetrazole Moiety : Associated with various pharmacological activities.
- Thioether Linkage : Potentially increases lipophilicity, aiding in membrane permeability.
Comparative Analysis
The following table summarizes the structural similarities and unique features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(1-Isopropyl-1H-tetrazol-5-yl)piperidine | C₉H₁₇N₅ | Contains an isopropyl group instead of methyl. |
| 2-(Tetrazol-5-yl)sulfonylacetamides | C₇H₈N₄O₂S | Sulfonamide functional group enhances activity. |
| (1-Methyl-1H-tetrazol-5-yl)thioacetic acid | C₄H₆N₄O₂S | Contains an acetic acid moiety for different reactivity. |
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of tetrazole derivatives for their biological activities. For example, a study demonstrated that a series of synthesized tetrazole derivatives exhibited varying degrees of antimicrobial and anticancer activities . These studies utilized methods such as the serial dilution technique to assess antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
In another study, the anticancer potential was evaluated using IC50 values against several cancer cell lines, highlighting the importance of structural modifications in enhancing potency .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A proposed route includes:
Piperidine functionalization : Introduce a thiol-reactive group (e.g., bromomethyl) to the piperidine ring via N-alkylation using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Thiol coupling : React the functionalized piperidine with 1-methyl-1H-tetrazole-5-thiol via nucleophilic substitution (SN2) in polar aprotic solvents like DMSO or DMF at 60–80°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Key intermediates : Bromomethyl-piperidine derivatives and tetrazole-thiol precursors are critical for yield optimization.
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral interpretations performed?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies structural motifs (e.g., piperidine CH₂-S, tetrazole CH₃). For example, the methyl group on the tetrazole appears as a singlet (~δ 3.5 ppm) in ¹H NMR .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the thioether linkage .
- HPLC : Monitor reaction progress using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .
- Targeted enzyme inhibition : Test interactions with enzymes like cytochrome P450 or kinases via fluorometric assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in SN2 reactions .
- Reaction path screening : Apply automated tools (e.g., ICReDD’s reaction discovery platform) to predict solvent effects and catalyst suitability .
- Machine learning : Train models on existing piperidine-thioether reaction datasets to predict optimal temperature, solvent, and catalyst combinations .
Q. How can structural contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in thioether linkages) by acquiring spectra at 25–60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic labeling : Introduce deuterium at suspected sites (e.g., methyl groups) to simplify splitting patterns .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Solvent optimization : Test high-polarity solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of the tetrazole-thiol .
- Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for cross-coupling .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., disulfide formation) and adjust redox conditions (e.g., add antioxidants like BHT) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., tetrazole sulfur, piperidine nitrogen) using software like Schrödinger’s Phase .
- Analog synthesis : Modify substituents (e.g., replace methyl with ethyl on the tetrazole) and test activity shifts .
- Binding assays : Use SPR or ITC to quantify interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Data Interpretation & Experimental Design
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Free-energy perturbation (FEP) : Recalculate binding affinities with explicit solvent models to improve accuracy .
- Experimental validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-analysis : Compare results with structurally similar compounds in databases (e.g., PubChem BioAssay) to identify trends .
Q. What statistical approaches are optimal for designing high-throughput screens of derivatives?
- Methodological Answer :
- Factorial design : Use a 2⁴ design (variables: substituent size, solvent polarity, temperature, catalyst) to minimize experimental runs .
- Response surface methodology (RSM) : Optimize reaction yield/bioactivity by modeling interactions between variables .
- ANOVA : Identify significant factors (p < 0.05) and adjust synthesis protocols iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
